Tridecactide is a synthetic peptide composed of a sequence of amino acids, specifically designed for various biochemical applications. This compound is notable for its potential therapeutic uses, particularly in the field of immunology and as a research tool in peptide studies. Its unique structure allows it to interact with biological systems effectively, making it a subject of interest in both academic and industrial research.
The synthesis of Tridecactide typically involves two primary methods: solid-phase peptide synthesis and liquid-phase peptide synthesis.
Both methods require careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Protecting groups are employed to prevent unwanted reactions during the synthesis process.
Tridecactide has a complex molecular structure characterized by a specific sequence of amino acids that contribute to its functional properties. The InChI key for Tridecactide is VGBVAARMQYYITG-DESRROFGSA-N, which provides a unique identifier for computational analysis.
The molecular formula for Tridecactide is , indicating a large molecular weight typical of peptides. The structural configuration includes multiple functional groups that facilitate interactions with biological targets.
Tridecactide undergoes several significant chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. The conditions under which these reactions occur are critical for achieving desired modifications.
The mechanism of action for Tridecactide involves its interaction with specific receptors or enzymes in biological systems. This interaction can modulate various biochemical pathways, influencing cellular responses such as immune activation or signal transduction.
Research indicates that Tridecactide may enhance immune responses by acting on immune cell receptors, although detailed mechanistic studies are ongoing to fully elucidate its action pathways .
Tridecactide is typically presented as a white powder or crystalline solid. It is soluble in water and other polar solvents, which facilitates its use in biological assays.
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and hydrolysis, common for peptides .
Tridecactide has several applications in scientific research:
Tridecactide exerts its immunomodulatory effects through sophisticated interactions with key inflammatory signaling pathways:
NF-κB Pathway Suppression: Tridecactide potently inhibits nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammation. This inhibition occurs through stabilization of IκBα, the cytoplasmic inhibitor of NF-κB, preventing its degradation. Consequently, Tridecactide-treated cells demonstrate reduced transcription of pro-inflammatory genes encoding cytokines (IL-1β, TNF-α, IL-6), chemokines (IL-8, MCP-1), and adhesion molecules (ICAM-1, VCAM-1). Experimental models demonstrate 60-80% reduction in NF-κB activation following Tridecactide administration compared to controls [1] [7].
MAPK Signaling Modulation: Tridecactide significantly attenuates phosphorylation of key MAPKs—JNK, ERK, and p38—in activated immune cells. This modulation occurs upstream through interference with MAPKKK activation, resulting in decreased AP-1 transcription factor activity. The downstream effect includes diminished production of matrix metalloproteinases (MMP-3, MMP-9) and cyclooxygenase-2 (COX-2), crucial mediators of tissue destruction in inflammatory conditions [1] [8].
Inflammasome Regulation: Tridecactide disrupts NLRP3 inflammasome assembly by preventing ASC speck formation and caspase-1 activation. This action significantly reduces the proteolytic processing and secretion of mature IL-1β and IL-18. In zebrafish inflammation models, analogues of Tridecactide reduce IL-1β-dependent inflammation by >70% without compromising microbial clearance mechanisms [4] [10].
JAK-STAT Pathway Influence: Through MC1R and MC3R engagement, Tridecactide modulates STAT protein phosphorylation, particularly STAT1, STAT3, and STAT5. This regulation fine-tunes cytokine signaling, especially in lymphocytes and natural killer cells. Tridecactide enhances STAT5-mediated anti-inflammatory signaling while suppressing STAT1-driven pro-inflammatory pathways, creating an immunoregulatory balance [9] [10].
Table 1: Key Inflammatory Pathways Modulated by Tridecactide
Pathway | Molecular Target | Downstream Effects | Experimental Reduction |
---|---|---|---|
NF-κB | IκBα stabilization | ↓ Cytokines (TNF-α, IL-6), ↓ Adhesion molecules | 60-80% activation |
MAPK | JNK/ERK/p38 phosphorylation | ↓ AP-1 activity, ↓ MMPs, ↓ COX-2 | 45-75% phosphorylation |
NLRP3 Inflammasome | ASC oligomerization | ↓ Caspase-1 activation, ↓ IL-1β/IL-18 maturation | >70% cytokine release |
JAK-STAT | STAT1/STAT5 balance | ↑ Anti-inflammatory signaling, ↓ Pro-inflammatory signaling | STAT1: 50% ↓; STAT5: 40% ↑ |
As a synthetic α-MSH analogue, Tridecactide leverages the conserved immunoregulatory properties of the melanocortin system while enhancing therapeutic applicability:
Receptor Binding Specificity: Tridecactide exhibits high-affinity binding (Kd = 0.8-1.2 nM) to melanocortin receptors, primarily MC1R expressed on macrophages, dendritic cells, and melanocytes, and secondarily to MC3R and MC5R on lymphocytes and endothelial cells. Its binding induces receptor dimerization and conformational changes that preferentially activate anti-inflammatory signaling cascades over melanogenic pathways. Unlike full-length α-MSH, Tridecactide demonstrates reduced MC4R binding, minimizing potential central nervous system effects [2] [8].
C-Terminal Tripeptide Activity: The C-terminal Lys-Pro-Val (KPV) sequence represents the minimal active motif responsible for approximately 70% of Tridecactide's anti-inflammatory activity. This tripeptide enters cells via peptide transporters and directly inhibits IκB kinase (IKK) activity and NF-κB nuclear translocation. The KPV sequence also demonstrates intracellular enzyme modulation, reducing leukocyte myeloperoxidase activity and inhibiting free radical production by neutrophils and macrophages [2] [5].
Melanocortin-1 Receptor (MC1R) Signaling: Tridecactide binding to MC1R activates adenylate cyclase, increasing intracellular cAMP (3-5 fold) and activating protein kinase A (PKA). This cascade phosphorylates CREB, which induces anti-inflammatory genes while suppressing NF-κB activity. In RHC (red hair color) MC1R variants with impaired cAMP signaling, Tridecactide retains partial efficacy through cAMP-independent pathways, including PI3K/AKT-mediated NRF2 activation that enhances antioxidant responses and DNA repair mechanisms [8].
DNA Repair Enhancement: Beyond anti-inflammatory effects, Tridecactide-MC1R signaling upregulates nucleotide excision repair genes (XPA, XPC) and enhances global genome repair. This activity reduces UV-induced cyclobutane pyrimidine dimers and 6-4 photoproducts by 40-60% in melanocytes, providing genomic stability during inflammatory stress [8].
Tridecactide exhibits distinct pharmacological advantages over other immunomodulatory peptides:
Mechanistic Specificity: Unlike broad-acting cytokine inhibitors (e.g., anti-TNF antibodies), Tridecactide provides targeted immunomodulation through specific receptor engagement and intracellular pathways. While monoclonal antibodies neutralize single cytokines with high specificity (KD ~10⁻¹⁰-10⁻¹² M), Tridecactide (KD ~10⁻⁹ M) modulates multiple inflammatory nodes through receptor-mediated signaling cascades, creating a broader immunoregulatory effect without complete pathway blockade [6] [10].
Downstream vs. Upstream Activity: Compared to inflammasome-targeting peptides (e.g., MCC950), which specifically inhibit NLRP3 assembly, Tridecactide acts further upstream by modulating PRR signaling initiation and simultaneously affecting multiple downstream effectors. This multi-level intervention provides comprehensive suppression of inflammation while preserving homeostatic functions [4] [7].
Production Efficiency: Tridecactide can be economically synthesized via solid-phase peptide synthesis with >98% purity, avoiding the complex manufacturing and cold-chain requirements of therapeutic antibodies. This synthetic approach enables rapid structural optimization and the production of stable lyophilized formulations that maintain potency for >24 months at ambient temperatures [5].
Tissue Distribution Profile: With a molecular weight of 1.6 kDa, Tridecactide penetrates inflamed tissues 3-5 times more efficiently than larger therapeutic proteins (>140 kDa). Its compact structure enables access to compartments with limited vascularization, including joint synovium, retinal tissue, and the blood-brain barrier (brain penetration index: 0.15 vs. 0.02 for antibodies) [8].
Table 2: Comparative Analysis of Immunomodulatory Agents
Parameter | Tridecactide | Therapeutic Antibodies | Small Molecule Inhibitors |
---|---|---|---|
Molecular Weight | 1.6 kDa | 140-150 kDa | 0.3-0.7 kDa |
Primary Target | MC1R/MC3R receptors | Specific cytokines (e.g., TNF-α, IL-6) | Signaling kinases (JAK, SYK) |
Production Method | Chemical synthesis | Mammalian cell culture | Chemical synthesis |
Mechanistic Approach | Receptor-mediated signaling modulation | Extracellular neutralization | Intracellular enzyme inhibition |
Thermal Stability | High (lyophilized) | Low (requires cold chain) | Moderate to high |
Tissue Penetration | Excellent | Limited by size | Excellent |
Tridecactide profoundly reshapes cytokine networks through direct and indirect mechanisms:
Cytokine Signature Reprogramming: Transcriptomic analyses using the CytoSig platform reveal that Tridecactide induces a distinct cytokine response signature characterized by suppression of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α, IL-8) and induction of anti-inflammatory mediators (IL-10, TGF-β). Single-cell RNA sequencing demonstrates 2.5-4 fold reduction in TNF-α and IL-6 transcripts across myeloid cell populations. Tridecactide treatment also reduces the cytokine diversity index in inflamed tissues from 8.7 to 3.2, indicating a shift toward homeostasis [3] [6].
Chemokine Network Regulation: Tridecactide significantly inhibits the production of CCL2 (MCP-1), CCL5 (RANTES), and CXCL8 (IL-8), reducing monocyte and neutrophil recruitment by 60-85% in models of cutaneous inflammation and peritonitis. This suppression occurs through inhibition of chemokine gene transcription and post-translational modification of secreted chemokines. Additionally, Tridecactide downregulates endothelial adhesion molecules (ICAM-1, VCAM-1, E-selectin), reducing leukocyte adhesion and transendothelial migration [7] [10].
Cytokine Storm Modulation: In hyperinflammatory states, Tridecactide disrupts the autocrine amplification loop between IL-1β, IL-6, and TNF-α. It reduces serum levels of these cytokines by 50-80% in endotoxemia models without inducing immunosuppression. Computational modeling of cytokine networks indicates that Tridecactide increases the activation threshold for NF-κB and STAT3, preventing runaway inflammatory cascades while preserving protective immune responses against pathogens [3] [6].
Growth Factor Interactions: Tridecactide modulates the activity of VEGF, FGF-2, and HGF through cross-talk between melanocortin receptors and growth factor receptor signaling. This interaction normalizes pathological angiogenesis while promoting tissue-reparative functions. In models of inflammatory tissue injury, Tridecactide-treated tissues show 40% greater epithelial regeneration and 60% reduction in fibrotic markers compared to untreated controls [7] [8].
Table 3: Cytokine Modulation Profile of Tridecactide
Cytokine/Chemokine | Fold Change | Primary Cell Source | Biological Consequence |
---|---|---|---|
IL-1β | ↓ 4.5-6.0 | Macrophages, Monocytes | Reduced pyrogenicity, decreased inflammasome activity |
TNF-α | ↓ 3.8-5.2 | Macrophages, T cells | Decreased endothelial activation, reduced tissue damage |
IL-6 | ↓ 3.0-4.5 | Macrophages, Fibroblasts | Lower acute phase response, reduced B cell differentiation |
IL-8/CXCL8 | ↓ 2.8-3.5 | Endothelial cells, Epithelial cells | Diminished neutrophil recruitment |
IL-10 | ↑ 2.0-2.8 | Tregs, Macrophages | Enhanced anti-inflammatory activity |
TGF-β | ↑ 1.5-2.0 | Tregs, Stromal cells | Increased tissue repair, fibrosis regulation |
CCL2/MCP-1 | ↓ 3.2-4.0 | Stromal cells, Macrophages | Reduced monocyte recruitment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7